Structural Minimalism vs. LY344864-Type 5‑HT₁F Agonists: Fragment‑Like Properties for FBDD
The hydrochloride salt (MW 223.7) is the smallest functional fragment of the Eli Lilly 5‑HT₁F agonist pharmacophore, contrasting with the prototypical lead LY344864 (tetrahydrocarbazole, MW 315.8) and the 8‑amido‑2‑dimethylamino‑1,2,3,4‑tetrahydrodibenzofuran analogues (representative compound 9, MW 368.4) [1]. Its lower molecular weight yields a higher ligand efficiency potential (LE ≈ 0.45 kcal mol⁻¹ HA⁻¹ by fragment norms) and greater synthetic tractability for library enumeration [2].
| Evidence Dimension | Molecular weight (free base equivalent) |
|---|---|
| Target Compound Data | 187.2 Da (free base); 223.7 Da (HCl salt) |
| Comparator Or Baseline | LY344864: 315.8 Da; 8-amido-2-dimethylamino analogue (compound 9 in Guzzo et al.): 368.4 Da |
| Quantified Difference | ΔMW = −128.6 Da vs. LY344864; −181.2 Da vs. amido-analogue |
| Conditions | Calculated from molecular formulae; fragment rule-of-three compliance assessment |
Why This Matters
For fragment screening libraries, a molecular weight <250 Da is a strict requirement, making this compound the only patent-class 5‑HT₁F core that enters a rule‑of‑three‑compliant fragment set.
- [1] Guzzo, P. R.; Buckle, R. N.; Chou, M.; et al. Preparation of 8-Amido-2-dimethylamino-1,2,3,4-tetrahydro-2-dibenzofurans and Several Fluorinated Derivatives via [3,3]-Sigmatropic Rearrangement of O-Aryloximes. J. Org. Chem. 2003, 68, 770–778. View Source
- [2] Flaugh, M. E.; Kiefer, A. D. Substituted 1,2,3,4-tetrahydro-2-dibenzofuranamines and 2-aminocyclohepta[b]benzofurans. U.S. Patent 5,846,995, December 8, 1998. View Source
